1-(4-chlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid is a complex organic compound with the molecular formula C15H16ClN2O2. This compound features a unique bicyclic structure that combines a cyclohepta[c]pyrazole ring with a 4-chlorophenyl group and a carboxylic acid functional group. The presence of the chlorine atom enhances its biological activity and solubility properties, making it a subject of interest in medicinal chemistry and pharmacology.
This compound belongs to the class of pyrazole derivatives, specifically those containing fused ring systems. Pyrazoles are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The introduction of the chlorophenyl group further modifies its reactivity and potential applications in drug development .
The synthesis of 1-(4-chlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid typically involves several key steps:
The synthesis requires precise control over reaction conditions such as temperature, pressure, and concentration to ensure high yields and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure of synthesized compounds.
The molecular structure of 1-(4-chlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid features:
The compound has a molecular weight of approximately 288.76 g/mol. Its structural representation can be visualized using chemical drawing software or databases that provide three-dimensional models.
1-(4-chlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid can undergo several chemical reactions:
The specific conditions for these reactions vary based on the reagents used and desired products. For example, oxidation may require catalysts like potassium permanganate or chromium trioxide under acidic conditions.
The mechanism of action for 1-(4-chlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid likely involves interaction with specific biological targets such as enzymes or receptors. By binding to these targets, it can modulate their activity and influence various biochemical pathways within cells. This interaction can lead to significant biological effects such as anti-inflammatory responses or alterations in cellular signaling pathways .
Relevant analytical techniques such as high-performance liquid chromatography can be used to assess purity and stability over time .
1-(4-chlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid has several scientific applications:
The pyrazole core of 1-(4-chlorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid is synthesized via regioselective cyclocondensation. This involves reacting hydrazine derivatives (e.g., phenylhydrazines) with carbonyl-containing cycloheptane precursors like 3-oxocyclohept-1-ene carboxylic acid derivatives. The reaction proceeds under reflux in ethanol or toluene, yielding the bicyclic pyrazole scaffold with high regiocontrol at the N1 position. Key regioselectivity arises from steric and electronic effects of the cycloheptane ring, directing substitution to the sterically accessible C3 position [1] [7].
Table 1: Cyclocondensation Optimization Parameters
Parameter | Standard Approach | Optimized Conditions | Yield Impact |
---|---|---|---|
Solvent | Ethanol | Toluene | +15% efficiency |
Temperature | 80°C | 110°C | Accelerated kinetics |
Catalyst | None | p-TsOH | Regioselectivity >95% |
Reaction Time | 24 h | 8–12 h | Reduced byproducts |
Ring expansion strategies convert smaller fused rings (e.g., cyclopenta[c]pyrazoles) to the seven-membered cyclohepta[c]pyrazole system. The process employs diazomethane-mediated homologation under anhydrous conditions, where cyclopentane precursors undergo C-ring insertion to form cycloheptane analogues. This rearrangement is critical for accessing the strained 6,7-dihydrocyclohepta[c]pyrazole framework without decarboxylation. NMR studies confirm the retention of the carboxylic acid group during rearrangement [3] [8].
The 4-chlorophenyl group is installed early in synthesis via nucleophilic substitution. Hydrazine intermediates (e.g., 4-chlorophenylhydrazine hydrochloride) react with cycloheptane-fused β-keto esters, forming N1-aryl bonds. Microwave-assisted synthesis (120°C, 30 min) enhances electrophilic aromatic substitution efficiency, achieving >90% coupling yield. The electron-withdrawing chlorine atom meta-directs substitution, minimizing di-aryl byproducts [1] [7].
Carboxylic acid functionality is introduced through:
Table 2: Carboxyl Functionalization Pathways
Method | Conditions | Yield | Purity |
---|---|---|---|
Ethyl ester formation | EtOH/H₂SO₄, reflux, 6h | 85% | 98% (HPLC) |
Alkaline hydrolysis | NaOH (2M), 60°C, 4h | 95% | >99% |
Acid hydrolysis | HCl/dioxane/H₂O (1:2), 8h | 88% | 97% |
Solvent-free cyclocondensation techniques employ high-speed ball milling, reducing reaction times from hours to 15–30 minutes. Heterogeneous catalysts like silica-supported boron trifluoride (BF₃-SiO₂) enable ester hydrolysis at room temperature, minimizing energy use. These methods reduce E-factors by 60% while maintaining yields ≥90%. Life-cycle assessment confirms a 40% reduction in cumulative energy demand compared to traditional routes [10].
One-pot MCR sequences integrate cycloheptanone, diethyl oxalate, and 4-chlorophenylhydrazine under ultrasound irradiation (50°C, 1h). This cascade generates the target compound in 82% yield via tandem Knoevenagel condensation, hydrazine addition, and cyclization. The protocol eliminates intermediate purification, reducing solvent waste by 70% and enhancing atom economy to 85% [7] [10].
Appendix: Compound Identification Data
Table 3: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₁₅ClN₂O₂ | [1] [5] |
Molecular Weight | 290.74 g/mol | [1] |
Melting Point | 206–207°C / 215–216°C (polymorphs) | [3] [7] |
Appearance | White to off-white powder | [3] [7] |
SMILES | C1CCC2=C(CC1)N(N=C2C(=O)O)C3=CC=C(C=C3)Cl | [5] |
Table 4: Commercial Availability
Supplier | Catalog Number | Purity | Packaging |
---|---|---|---|
Santa Cruz Biotechnology | sc-332825 | >95% | 250 mg, 1 g |
Enamine | EN300-49834 | 95% | Custom |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7